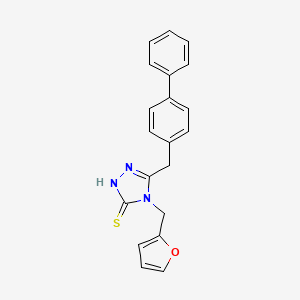
N-(4-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide
説明
N-(4-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide, commonly referred to as APP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties in various fields.
作用機序
The exact mechanism of action of APP is not fully understood. However, it is believed that APP exerts its pharmacological effects by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway. In addition, APP has been shown to interact with various receptors, such as the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the sigma-1 receptor.
Biochemical and Physiological Effects
APP has been shown to have various biochemical and physiological effects in different systems. For instance, APP has been reported to increase the levels of intracellular calcium ions, activate the Nrf2/ARE pathway, and decrease the levels of pro-inflammatory cytokines. Moreover, APP has been shown to modulate the activity of various enzymes, such as acetylcholinesterase, monoamine oxidase, and caspases.
実験室実験の利点と制限
APP has several advantages for use in laboratory experiments, such as its high purity, stability, and solubility in various solvents. Moreover, APP can be easily synthesized in large quantities using cost-effective methods. However, there are also some limitations associated with the use of APP in laboratory experiments, such as its potential toxicity, limited bioavailability, and lack of selectivity for specific targets.
将来の方向性
There are several potential future directions for the study of APP. One direction is to investigate the use of APP in combination with other drugs or therapies for the treatment of various diseases. Another direction is to explore the potential use of APP as a diagnostic tool for the early detection of diseases. Moreover, further studies are needed to elucidate the exact mechanism of action of APP and its potential targets. Finally, the development of more selective and potent derivatives of APP could lead to the discovery of novel therapeutics for various diseases.
Conclusion
In conclusion, N-(4-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APP has been studied for its pharmacological properties in various fields, including cancer, neurodegenerative diseases, and psychiatric disorders. Although there are some limitations associated with the use of APP in laboratory experiments, its potential future directions make it an interesting compound for further investigation.
科学的研究の応用
APP has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and psychiatric disorders. Several studies have reported the anticancer properties of APP, which include inhibition of tumor cell growth, induction of apoptosis, and suppression of angiogenesis. In addition, APP has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Moreover, APP has been studied for its potential use in the treatment of psychiatric disorders, such as anxiety and depression.
特性
IUPAC Name |
N-(4-acetylphenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-13(23)14-3-5-15(6-4-14)20-17(24)22-11-9-21(10-12-22)16-18-7-2-8-19-16/h2-8H,9-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMOMBAWZFYTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl {7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4696072.png)

![methyl 2-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4696082.png)

![N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4696089.png)
![methyl (3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)carbamate](/img/structure/B4696098.png)
![5-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4696104.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B4696109.png)
![methyl 3-[({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)amino]-2-thiophenecarboxylate](/img/structure/B4696132.png)
![2-[(4-bromobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4696133.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4696143.png)
![1-[4-(benzyloxy)phenyl]-4-[(3,4-dichlorophenyl)acetyl]piperazine](/img/structure/B4696148.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4696164.png)